Ethyl 4-(3-fluorophenyl)-4-oxobutyrate
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Overview
Description
This compound is an ester formed from a 4-(3-fluorophenyl)-4-oxobutyric acid and ethanol . The 3-fluorophenyl group indicates the presence of a phenyl ring (a ring of 6 carbon atoms) with a fluorine atom attached at the 3rd position. The 4-oxobutyrate part suggests the presence of a four-carbon chain with a carbonyl group (=O) at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a phenyl ring with a fluorine atom at the 3rd position, attached to a four-carbon chain with a carbonyl group at the 4th position and an ethyl group attached to the carbonyl carbon .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, esters in general can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst. They can also participate in reactions such as the Claisen condensation or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the carbonyl group could influence properties such as polarity, boiling/melting points, and reactivity .Scientific Research Applications
Inhibition of Human Eosinophil Phosphodiesterase : Ethyl 4-(3-fluorophenyl)-4-oxobutyrate derivatives have been identified as novel inhibitors of human lung PDE4. These compounds demonstrated significant inhibition and were efficacious in the guinea pig aerosolized antigen induced airway obstruction assay, indicating their potential in respiratory treatments (Duplantier et al., 1998).
Antimicrobial Properties : Ethyl 2-arylhydrazono-3-oxobutyrate, a compound related to Ethyl 4-(3-fluorophenyl)-4-oxobutyrate, has been synthesized and evaluated for its antimicrobial properties. Certain derivatives showed significant activity against Staphylococcus aureus and Mycobacterium fortuitum, highlighting their potential use in antimicrobial therapies (Kucukguzel et al., 1999).
Anticancer Agents : Novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates, closely related to Ethyl 4-(3-fluorophenyl)-4-oxobutyrate, were synthesized and evaluated for topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. These compounds showed promising results as potential anticancer agents (Alam et al., 2016).
Enantioselective Hydrogenation : Ethyl 4-chloro-3-oxobutyrate, a related compound, was used in enantioselective hydrogenation studies. The research involved recycling of the catalyst Ru-BINAP, showing significant advancements in the field of asymmetric synthesis (Starodubtseva et al., 2004).
Biosynthesis in Film Sherries : Ethyl 4-oxobutyrate, a related chemical, was studied for its role in the biosynthesis of gamma-butyrolactone in film sherries. This research contributes to our understanding of the chemical processes involved in winemaking and fermentation (Fagan et al., 1981).
pH Profile Design for Bioreduction : Studies on the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast aimed to design an optimal time-varying operating pH profile. This research is crucial for improving the quality of bioreduction processes in pharmaceutical manufacturing (Chen et al., 2002).
Enzyme-Catalyzed Asymmetric Synthesis : Research on the enzyme-catalyzed asymmetric synthesis of optically active ethyl 4-phenyl-4-hydroxybutyrate demonstrated the potential of microorganisms like Candida magnoliae and Saccharomyces cerevisiae in producing pharmaceutical intermediates (Xia et al., 2013).
Synthesis of Fluorinated Functionalized Derivatives : Research into the synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives from ethyl 2-fluoroacetoacetate, a compound related to Ethyl 4-(3-fluorophenyl)-4-oxobutyrate, has implications for the development of new pharmaceuticals and materials (Xu et al., 2015).
Future Directions
properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDPIZGDPAHEAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645570 |
Source
|
Record name | Ethyl 4-(3-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate | |
CAS RN |
898752-08-4 |
Source
|
Record name | Ethyl 3-fluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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